molecular formula C10H18N4O2 B13542300 Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Cat. No.: B13542300
M. Wt: 226.28 g/mol
InChI Key: OBGQMDGFJSRPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(isopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound featuring a butanoate ester backbone substituted with an isopropylamino group at position 2 and a 1,2,4-triazole moiety at position 4. The 1,2,4-triazole ring is a heterocyclic scaffold known for its bioactivity in pharmaceuticals and agrochemicals, particularly in antifungal and herbicidal agents .

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

methyl 2-(propan-2-ylamino)-4-(1,2,4-triazol-1-yl)butanoate

InChI

InChI=1S/C10H18N4O2/c1-8(2)13-9(10(15)16-3)4-5-14-7-11-6-12-14/h6-9,13H,4-5H2,1-3H3

InChI Key

OBGQMDGFJSRPGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCN1C=NC=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Attachment of the Butanoate Moiety: The butanoate group can be introduced through esterification reactions, often using methyl chloroformate or similar reagents.

    Introduction of the Isopropylamino Group: This step involves the substitution reaction where an isopropylamine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can target the triazole ring or the ester group, potentially converting the ester to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for creating stable, bioactive compounds.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where triazole-containing compounds have shown efficacy, such as antifungal and anticancer therapies.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the triazole ring.

Mechanism of Action

The mechanism of action of Methyl 2-(isopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, facilitating binding to active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Containing Amino Acid Derivatives

β-(1,2,4-Triazol-1-yl)-L-alanine and its derivatives are structurally related to the target compound. For example:

  • Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate: This compound shares the triazole moiety but differs in the amino protection (bis(tert-butoxycarbonyl) vs. isopropylamino) and ester group placement (propanoate vs. butanoate). Such differences impact steric bulk and solubility, with tert-butoxycarbonyl groups enhancing stability during synthesis .
  • β-(3-Amino-1,2,4-triazol-1-yl)-L-alanine: A metabolite of the herbicide 3-amino-1,2,4-triazole, this compound lacks the ester group, reducing its lipophilicity compared to the methyl ester derivative .
Table 1: Structural Comparison of Triazole-Containing Amino Acid Derivatives
Compound Name Key Substituents Functional Groups Bioactivity
Target Compound Isopropylamino, methyl ester 1,2,4-Triazole Potential agrochemical
β-(1,2,4-Triazol-1-yl)-L-alanine Amino acid backbone 1,2,4-Triazole Fungicide metabolite
Methyl 2-(bis(Boc)amino)-3-triazolyl-propanoate Bis(tert-butoxycarbonyl)amino, methyl ester 1,2,4-Triazole Synthetic intermediate

Ester Analogs with Heterocyclic Moieties

  • Ethyl 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoate: This analog substitutes 1,2,4-triazole with 1,2,3-benzotriazole, altering electronic properties and binding interactions.
  • Ethyl 4-(Benzimidazol-2-yl)butanoate Derivatives: Compounds like ethyl 4-(5-(benzylamino)-1-methyl-benzimidazol-2-yl)butanoate () replace triazole with benzimidazole, a larger heterocycle with distinct hydrogen-bonding capabilities. Benzimidazole derivatives are often used in antiviral agents, suggesting divergent biological targets compared to triazole-containing esters .
Table 2: Comparison of Ester Derivatives by Heterocycle
Compound Name Heterocycle Ester Group Key Applications
Target Compound 1,2,4-Triazole Methyl Agrochemical research
Ethyl 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoate 1,2,3-Benzotriazole Ethyl UV stabilizers, lab use
Ethyl 4-(Benzimidazol-2-yl)butanoate Benzimidazole Ethyl Antiviral candidates

Pharmacopeial Compounds with Triazole Motifs

Complex pharmaceuticals like itraconazole derivatives () incorporate 1,2,4-triazole but within dioxolane or piperazine frameworks. For example:

  • Itraconazole-related mixtures: These molecules feature triazol-1-ylmethyl groups attached to dioxolane rings and dichlorophenyl substituents. The dichlorophenyl group enhances antifungal activity but introduces higher toxicity risks compared to the target compound’s isopropylamino group .

Key Research Findings and Implications

Synthetic Flexibility: The target compound’s methyl ester and isopropylamino groups offer synthetic advantages, such as easier deprotection compared to tert-butoxycarbonyl-protected analogs .

Bioactivity Potential: Unlike benzotriazole or benzimidazole derivatives, the 1,2,4-triazole moiety may confer specific antifungal or herbicidal activity, aligning with known triazole metabolites in agrochemicals .

Safety Profile: Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate is explicitly labeled for lab use only, highlighting the importance of substituent choice in toxicity mitigation .

Biological Activity

Methyl 2-(isopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. The synthesis of triazole derivatives often employs various methods, including metal-free processes that enhance sustainability and efficiency. For instance, recent studies have reported the development of efficient synthesis routes for triazole compounds under continuous-flow conditions, resulting in higher yields and reduced environmental impact .

Biological Activity

Antimicrobial Properties
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, including resistant pathogens from the ESKAPE group. These studies typically evaluate minimum inhibitory concentrations (MICs) to determine the effectiveness of the compounds .

Mechanism of Action
The mechanism of action for triazole derivatives often involves interference with microbial cell wall synthesis or inhibition of specific enzymes critical for microbial survival. The presence of amino side chains in these compounds can enhance their binding affinity to target sites within bacterial cells .

Case Study 1: Antimycobacterial Activity

A study investigated the activity of triazole derivatives against Mycobacterium tuberculosis. The results showed that while some derivatives were inactive against drug-sensitive strains, others demonstrated promising activity against multidrug-resistant strains. This highlights the potential for developing new antimycobacterial agents based on triazole structures .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the SAR of triazole-containing compounds. By modifying the position of substituents on the triazole ring and evaluating their biological activity, researchers identified key structural features that enhance antimicrobial efficacy. This approach provides valuable insights for designing more effective derivatives .

Data Tables

Compound Target Pathogen MIC (µg/mL) Activity
Compound AM. tuberculosis>100Inactive
Compound BE. faecium32Active
Compound CK. pneumoniae16Active

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